3-(4-Fluorophenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

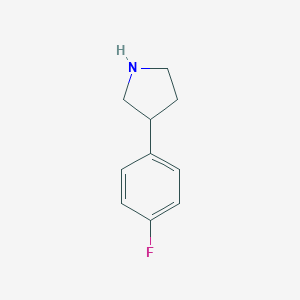

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOQWISAVOSATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390260 | |

| Record name | 3-(4-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144620-11-1 | |

| Record name | 3-(4-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenyl)pyrrolidine: A Key Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)pyrrolidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, safety protocols, and its pivotal role as a versatile scaffold in the creation of novel therapeutics, particularly in the realm of neuroscience.

Introduction: The Strategic Importance of Fluorinated Pyrrolidines

The pyrrolidine ring is a ubiquitous five-membered saturated nitrogen heterocycle that forms the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage in designing molecules with high target specificity and potency.[1]

The strategic incorporation of a fluorine atom, particularly on an aromatic ring, is a cornerstone of modern medicinal chemistry. The 4-fluorophenyl group in this compound confers several advantageous properties:

-

Enhanced Lipophilicity: The C-F bond is more hydrophobic than a C-H bond, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability.

-

Modulated Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the nearby pyrrolidine nitrogen, influencing the molecule's ionization state at physiological pH and thereby affecting its absorption and distribution.

-

Target Binding Interactions: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and electrostatic interactions, potentially increasing a drug's potency.[2]

Consequently, this compound emerges not just as a simple intermediate, but as a "privileged scaffold" that combines the conformational advantages of the pyrrolidine ring with the pharmacokinetic and pharmacodynamic benefits of fluorination.

Physicochemical and Structural Properties

Identifying and understanding the core properties of a chemical entity is fundamental for its application in research and development.

Structural and Identity Data

| Property | Value | Reference |

| CAS Number | 144620-11-1 | |

| Molecular Formula | C₁₀H₁₂FN | |

| Molecular Weight | 165.21 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| IUPAC Name | This compound | |

| Synonyms | 4-(Pyrrolidin-3-yl)fluorobenzene |

Note: Enantiomers exist for this compound. The (R)-enantiomer is identified by CAS Number 1048703-18-9.[3]

Predicted and Analog-Based Physical Properties

While extensive experimental data for this specific compound is not widely published, the following table includes predicted values and experimental data from a close structural analog, 3-(4-chlorophenyl)pyrrolidine, to provide a reasonable estimation.

| Property | Value | Note |

| Boiling Point | 241.8 ± 33.0 °C | Predicted value |

| Density | 1.129 g/cm³ | Experimental value for 3-(4-chlorophenyl)pyrrolidine[4] |

| Refractive Index | 1.548 | Experimental value for 3-(4-chlorophenyl)pyrrolidine[4] |

| pKa (conjugate acid) | 10.06 ± 0.10 | Predicted value for (R)-enantiomer[3] |

Synthesis and Manufacturing

The construction of the 3-aryl-pyrrolidine scaffold is a well-explored area of synthetic organic chemistry. The most common and versatile strategy for synthesizing this compound and its analogs is through a [3+2] cycloaddition reaction.

Representative Synthesis Protocol: 1,3-Dipolar Cycloaddition

This protocol is a representative method based on established procedures for the synthesis of substituted pyrrolidines.[5] The key step is the reaction of an azomethine ylide, generated in situ, with an electron-deficient alkene like 4-fluorostyrene.

References

- 1. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-Fluorophenyl)pyrrolidine: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)pyrrolidine, a key building block in modern medicinal chemistry. The document details its molecular structure, physicochemical properties, and molecular weight. It further outlines a plausible synthetic route, methods for structural characterization, and explores its significant role as a versatile scaffold in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The strategic incorporation of the 4-fluorophenyl moiety imparts favorable pharmacokinetic properties, making this pyrrolidine derivative a subject of considerable interest in contemporary drug discovery programs.

Introduction: The Significance of the 3-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of an aryl group at the 3-position of the pyrrolidine ring creates a versatile platform for designing molecules with a wide range of pharmacological activities.

This compound has emerged as a particularly valuable building block. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins through favorable electrostatic interactions.[3] This guide will delve into the key technical aspects of this compound, providing researchers with the foundational knowledge required for its effective utilization in drug design and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a clear understanding of its molecular identity and key physical attributes.

Molecular Structure

The two-dimensional structure of this compound is depicted below. It consists of a central pyrrolidine ring with a 4-fluorophenyl group attached to the carbon at the 3-position.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the following table for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | --INVALID-LINK-- |

| Molecular Weight | 165.21 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| CAS Number | 144620-11-1 | --INVALID-LINK-- |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established chemical transformations. A common strategy involves the reduction of a ketone precursor, 3-(4-fluorobenzoyl)pyrrolidine.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available materials.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(4-fluorobenzoyl)pyrrolidine

This intermediate can be synthesized via the Friedel-Crafts acylation of fluorobenzene with N-protected pyrrolidine-3-carbonyl chloride or through the reaction of an activated pyrrolidine-3-carboxylic acid derivative with a 4-fluorophenyl Grignard reagent. The PubChem entry for 3-(4-fluorobenzoyl)pyrrolidine hydrochloride provides a reference for this precursor.[4]

Step 2: Reduction of 3-(4-fluorobenzoyl)pyrrolidine to this compound

The carbonyl group of 3-(4-fluorobenzoyl)pyrrolidine can be reduced to a methylene group using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.[5][6]

-

Wolff-Kishner Reduction:

-

To a solution of 3-(4-fluorobenzoyl)pyrrolidine in a high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate.

-

Add a strong base, such as potassium hydroxide, and heat the mixture to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel will afford pure this compound.

-

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, typically in the range of δ 7.0-7.3 ppm. The protons on the pyrrolidine ring will appear as multiplets in the upfield region, generally between δ 1.5-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the fluorophenyl ring, with the carbon attached to the fluorine atom showing a characteristic coupling constant. The carbons of the pyrrolidine ring will resonate in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 165.21 g/mol .

Applications in Drug Discovery

This compound is a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. Its structural features allow for the synthesis of potent and selective ligands for various receptors and transporters.

Dopamine Transporter (DAT) Inhibitors

The 3-arylpyrrolidine motif is a known pharmacophore for dopamine transporter (DAT) inhibitors.[7] DAT is a key protein involved in the regulation of dopamine levels in the brain, and its modulation is a therapeutic strategy for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. The 4-fluorophenyl group in this compound can contribute to enhanced binding affinity and selectivity for DAT. Structure-activity relationship (SAR) studies on related pyrrolidine derivatives have shown that modifications to the aryl ring and the pyrrolidine nitrogen can significantly impact potency and selectivity.[8][9]

Caption: Logical flow of this compound as a scaffold for DAT inhibitors.

RORγt Inverse Agonists

Recent research has identified cis-3,4-diphenylpyrrolidine derivatives as novel RORγt inverse agonists.[10] RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. A derivative of this compound, (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine, has been identified as a potent and selective RORγt inverse agonist, highlighting the potential of this scaffold in the development of treatments for autoimmune disorders.[10]

Other CNS-Active Agents

The versatility of the this compound scaffold extends to the development of other CNS-active agents. For instance, derivatives have been explored for their potential as anticonvulsant and antinociceptive agents.[11] The ability to readily modify the pyrrolidine nitrogen allows for the introduction of various functional groups to fine-tune the pharmacological profile of the resulting molecules.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a unique combination of a three-dimensional pyrrolidine core and the favorable pharmacokinetic properties imparted by the 4-fluorophenyl group. Its utility as a scaffold for the development of dopamine transporter inhibitors and other CNS-active agents is well-documented in the scientific literature. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and its key applications in drug discovery. As the demand for novel therapeutics for neurological and autoimmune disorders continues to grow, the importance of versatile and well-characterized building blocks like this compound is set to increase, making it a valuable asset in the arsenal of medicinal chemists.

References

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(4-Fluorobenzoyl)pyrrolidine hydrochloride | C11H13ClFNO | CID 19937397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Fluorophenyl)pyrrolidine: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring substituted at the 3-position with a 4-fluorophenyl group. This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, this compound serves as a valuable building block in the synthesis of a wide array of biologically active compounds, with potential applications in the development of therapeutics for neurological disorders and as agrochemicals.[2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and a thorough analysis of its spectroscopic data.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | [3][4] |

| Molecular Weight | 165.21 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Predicted pKa | 10.06 ± 0.10 | [5] |

| Storage | Store at 0-8 °C | [2][3] |

Solubility: Based on its chemical structure, this compound is expected to be soluble in a range of organic solvents. While specific quantitative solubility data is limited, related compounds like (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid are described as being soluble in most organic solvents.[1] This suggests that this compound would likely exhibit good solubility in solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide. The miscibility of the parent pyrrolidine with water and most organic solvents further supports this expectation.[8]

Synthesis of this compound

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methodologies available. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in single sources, a plausible and efficient route can be designed based on established synthetic strategies for analogous compounds.

One of the most common and versatile approaches involves the cyclization of a linear precursor. A potential synthetic pathway is the 5-exo-trig iodocyclisation of an appropriately substituted allylic fluoride.[9] This method has been successfully employed for the synthesis of various 3-fluoropyrrolidines and offers good stereocontrol.

Another viable strategy involves the modification of a pre-existing pyrrolidine ring, often starting from commercially available precursors like proline.[10] This approach allows for the introduction of the desired aryl group at a later stage of the synthesis.

Below is a proposed, generalized experimental protocol for the synthesis of this compound, drawing upon principles from the synthesis of related pyrrolidine derivatives.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-Fluorophenyl)but-3-en-1-ol

-

To a solution of 4-fluorobenzaldehyde in anhydrous diethyl ether at 0 °C, add allylmagnesium bromide dropwise under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(4-fluorophenyl)but-3-en-1-ol.

Step 2: Synthesis of 1-(4-Fluorophenyl)but-3-en-1-amine

-

Dissolve the alcohol from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and stir the reaction at room temperature.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

The resulting azide can be reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation.

Step 3: N-Protection

-

Protect the resulting amine with a suitable protecting group, for example, by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to yield the Boc-protected amine.

Step 4: Intramolecular Cyclization and Deprotection

-

Subject the N-protected amine to an iodocyclization reaction using iodine and a base such as sodium bicarbonate in a suitable solvent like acetonitrile.

-

The resulting iodopyrrolidine can then be reduced to the desired product by treatment with a reducing agent like tributyltin hydride.

-

Finally, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the fluorophenyl group and the aliphatic protons of the pyrrolidine ring.

-

Aromatic Region (δ 7.0-7.4 ppm): The four protons on the 4-fluorophenyl ring will appear as two multiplets or a pair of doublets of doublets, characteristic of a para-substituted benzene ring. The coupling to the fluorine atom will further split these signals.

-

Pyrrolidine Ring Protons (δ 2.0-4.0 ppm): The seven protons on the pyrrolidine ring will exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The proton at the C3 position, being a benzylic proton, is expected to be the most downfield of the aliphatic protons. The protons on the nitrogen-bearing carbons (C2 and C5) will also be shifted downfield compared to the C4 protons. The NH proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

-

Aromatic Carbons (δ 115-165 ppm): Six signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹J(C-F)) and will be the most downfield. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.

-

Pyrrolidine Ring Carbons (δ 25-60 ppm): Four distinct signals are expected for the four carbon atoms of the pyrrolidine ring. The C3 carbon, attached to the aromatic ring, will be the most downfield of the aliphatic carbons. The C2 and C5 carbons, adjacent to the nitrogen atom, will also be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[11]

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

-

C-H Stretch (Aliphatic): Strong absorption bands below 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the pyrrolidine ring.

-

C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region is expected for the C-F stretching vibration.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for pyrrolidine derivatives involve the cleavage of the bonds adjacent to the nitrogen atom and the loss of small neutral molecules. The fragmentation of the 4-fluorophenyl group will also contribute to the overall spectrum.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[12][13] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12] Therefore, personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[13] In case of contact with skin or eyes, the affected area should be flushed immediately with plenty of water.[13] If inhaled, the individual should be moved to fresh air.[13]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and an analysis of its expected spectroscopic features. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its safe handling, effective utilization in synthesis, and accurate characterization. Further experimental investigation is warranted to determine the precise values for some of its physical properties and to obtain a complete set of its spectral data.

References

- 1. Pyrrolidine synthesis [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Tetflupyrolimet - Wikipedia [en.wikipedia.org]

- 4. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]

- 5. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. opendata.uni-halle.de [opendata.uni-halle.de]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Mechanism of Action of 3-(4-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)pyrrolidine is a versatile heterocyclic compound that has garnered significant interest within the pharmaceutical and neuroscience research communities.[1][2] Its structural motif, featuring a pyrrolidine ring coupled with a fluorinated phenyl group, serves as a key building block in the synthesis of a diverse array of biologically active molecules, particularly those targeting the central nervous system.[1][2] This guide provides an in-depth technical analysis of the putative mechanism of action of this compound in biological systems. Based on extensive structure-activity relationship (SAR) data from closely related analogs, the primary molecular mechanism of this compound is hypothesized to be the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide will detail the theoretical framework for this mechanism, present the key experimental protocols required to elucidate its precise pharmacological profile, and discuss the implications for drug discovery and development.

Introduction: The Pyrrolidine Scaffold in Neuropharmacology

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[4] The introduction of a 3-phenyl group, particularly one with a fluorine substitution, enhances lipophilicity and can significantly influence binding affinity and selectivity for various protein targets.[1][4]

While direct and comprehensive pharmacological data for this compound is not extensively documented in publicly available literature, the broader class of 3-phenylpyrrolidine derivatives has been widely investigated as potent modulators of monoamine neurotransmission.[5][6] Monoamine transporters (DAT, SERT, and NET) are critical regulators of synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively.[7] Inhibition of these transporters is a well-established mechanism for the treatment of a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[7]

Core Hypothesis: The primary mechanism of action of this compound is the competitive inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of their respective neurotransmitters. The specific potency and selectivity profile against DAT, SERT, and NET will ultimately determine its therapeutic potential and side-effect profile.

Elucidating the Mechanism of Action: Key Experimental Approaches

To rigorously define the biological mechanism of this compound, a series of in vitro experiments are essential. These assays are designed to quantify the compound's binding affinity and functional inhibition of the primary hypothesized targets: the monoamine transporters.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. This technique relies on the principle of competitive displacement of a radiolabeled ligand with known high affinity for the target by the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, SERT, and NET.

Methodology Workflow:

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation:

-

Utilize cell lines (e.g., HEK293) stably expressing the human recombinant dopamine, serotonin, or norepinephrine transporters, or use rodent brain tissue rich in these transporters (e.g., striatum for DAT, cortex for SERT and NET).

-

Homogenize the cells or tissue in an appropriate ice-cold buffer.

-

Perform differential centrifugation to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Performance:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and a range of concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known selective inhibitor).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

-

Neurotransmitter Uptake Assays: Assessing Functional Inhibition

While binding assays measure the affinity of a compound for its target, they do not directly assess its functional effect. Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a substrate (the neurotransmitter) into cells or synaptosomes.

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the reuptake of dopamine, serotonin, and norepinephrine.

Methodology Workflow:

Caption: Workflow for Neurotransmitter Uptake Assay.

Detailed Protocol:

-

Preparation of Synaptosomes or Cells:

-

Assay Performance:

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

-

Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Allow the uptake to proceed for a short, defined period at a physiological temperature (e.g., 37°C).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Determine the amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of uptake inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

-

Predicted Pharmacological Profile and Structure-Activity Relationships

Based on the available literature for structurally related compounds, a predicted pharmacological profile for this compound can be formulated.

Expected Binding Affinities and Functional Potencies:

It is anticipated that this compound will exhibit inhibitory activity at one or more of the monoamine transporters. The presence of the 3-phenylpyrrolidine core is a strong indicator of affinity for these transporters. The 4-fluoro substitution on the phenyl ring is a common modification in many centrally acting drugs and can influence potency and selectivity.

Table 1: Predicted Monoamine Transporter Inhibition Profile of this compound (Hypothetical Data for Illustrative Purposes)

| Transporter | Predicted Ki (nM) | Predicted IC50 (nM) | Predicted Selectivity Ratio |

| DAT | 10 - 100 | 20 - 200 | - |

| SERT | 50 - 500 | 100 - 1000 | DAT/SERT: 5 - 10 |

| NET | 20 - 200 | 40 - 400 | DAT/NET: 1 - 2 |

Note: The values presented in this table are hypothetical and are intended to illustrate the expected outcome of the described experiments. Actual experimental data is required for a definitive profile.

The selectivity profile will be a critical determinant of the compound's potential therapeutic applications. For instance, a compound with high selectivity for DAT may have potential as a treatment for ADHD or as a non-stimulant wake-promoting agent. A compound with balanced dual inhibition of SERT and NET could be a candidate for antidepressant development.

Downstream Signaling Consequences

The inhibition of monoamine transporters by this compound is expected to trigger a cascade of downstream signaling events. By blocking the reuptake of dopamine, serotonin, and/or norepinephrine, the concentration of these neurotransmitters in the synaptic cleft will increase. This leads to enhanced and prolonged activation of their respective postsynaptic and presynaptic receptors.

References

- 1. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 144620-11-1 | Benchchem [benchchem.com]

- 5. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 3-(4-Fluorophenyl)pyrrolidine

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and quality assessment of 3-(4-Fluorophenyl)pyrrolidine (C₁₀H₁₂FN, Molar Mass: 165.21 g/mol ). As a versatile building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders, rigorous characterization of this compound is paramount.[1] This document is intended for researchers, chemists, and quality control professionals who rely on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for structural elucidation and purity confirmation.

Molecular Structure and Spectroscopic Overview

The structural foundation of this compound consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a 4-fluorophenyl group. This combination of an aliphatic amine and a substituted aromatic ring gives rise to a distinct spectroscopic fingerprint.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of deuterated solvent is critical to avoid overwhelming solvent protons in the ¹H spectrum.

-

Transfer: Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.

-

¹H NMR Acquisition:

-

Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds. A 90° pulse angle is standard.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Parameters: Use a proton-decoupled sequence (e.g., zgpg30) with a spectral width of ~220 ppm. A sufficient number of scans (typically >1024) is required due to the low natural abundance of ¹³C.

-

Referencing: Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by distinct regions for the aromatic, methine, and methylene protons of the pyrrolidine ring, as well as a signal for the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Protons | Notes |

| ~7.20 | dd | H-Ar (ortho to F) | 2H | Appears as a doublet of doublets due to coupling with both the adjacent aromatic proton and the fluorine atom. |

| ~7.00 | t | H-Ar (meta to F) | 2H | Appears as a triplet due to coupling with two equivalent ortho protons. |

| ~3.50-3.60 | m | H-3 (methine) | 1H | Complex multiplet due to coupling with adjacent methylene protons on the pyrrolidine ring. |

| ~3.20-3.40 | m | H-2, H-5 (CH₂) | 4H | Protons adjacent to the nitrogen atom are deshielded and appear as complex multiplets. The diastereotopic nature can lead to complexity. |

| ~2.00-2.20 | m | H-4 (CH₂) | 2H | Methylene protons further from the nitrogen, appearing as a multiplet. |

| (variable) | br s | N-H | 1H | Position and shape are concentration and solvent-dependent; may exchange with D₂O. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon skeleton, with the fluorine substitution causing characteristic splitting of the aromatic signals.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~162 (d) | C-F | The carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF ≈ 245 Hz) and is significantly deshielded. |

| ~141 (d) | C-ipso | The carbon where the pyrrolidine ring attaches to the aromatic ring. Shows a small coupling to fluorine. |

| ~128 (d) | C-Ar (ortho) | Aromatic carbons ortho to the fluorine atom exhibit a two-bond coupling (²JCF ≈ 8 Hz). |

| ~115 (d) | C-Ar (meta) | Aromatic carbons meta to the fluorine atom show a three-bond coupling (³JCF ≈ 21 Hz). |

| ~55 | C-2, C-5 | Carbons adjacent to the nitrogen atom in the pyrrolidine ring. |

| ~45 | C-3 (methine) | The methine carbon attached to the phenyl ring. |

| ~35 | C-4 | The remaining methylene carbon of the pyrrolidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is dominated by absorptions from the N-H, C-H, C=C, and C-F bonds.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a preferred modern technique as it requires minimal sample preparation.

-

Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first, which is automatically subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350-3300 | N-H stretch | Secondary Amine | Medium |

| ~3050-3020 | Aromatic C-H stretch | Phenyl Ring | Medium |

| ~2960-2850 | Aliphatic C-H stretch | Pyrrolidine Ring | Strong |

| ~1600, ~1510 | C=C aromatic ring stretch | Phenyl Ring | Strong |

| ~1230-1210 | C-F stretch | Aryl-Fluoride | Strong |

| ~1180-1150 | C-N stretch | Aliphatic Amine | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules containing amine functional groups. ESI typically generates the protonated molecular ion [M+H]⁺.

-

Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Expected Mass Spectrum Data:

-

Molecular Ion: The molecular formula C₁₀H₁₂FN gives an exact mass of 165.0954. In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 166.1032 .

-

Key Fragments: Tandem MS (MS/MS) experiments can reveal characteristic fragments.

Diagram 2: Proposed ESI-MS Fragmentation Pathway

References

discovery and synthetic history of 3-(4-Fluorophenyl)pyrrolidine

An In-depth Technical Guide to the Discovery and Synthetic History of 3-(4-Fluorophenyl)pyrrolidine

Abstract

This compound is a pivotal structural motif in modern medicinal chemistry, serving as a key building block for a multitude of therapeutic agents, particularly those targeting the central nervous system.[1][2] Its architecture combines the conformational rigidity and favorable physicochemical properties of the pyrrolidine scaffold with the metabolic stability and enhanced lipophilicity conferred by the 4-fluorophenyl group.[1][2] This guide provides a comprehensive overview of the synthetic evolution of this compound, charting its history from early, foundational racemic methods to the sophisticated, highly efficient catalytic asymmetric syntheses that are prevalent today. We will dissect the causality behind key experimental choices, present detailed protocols for seminal transformations, and offer a comparative analysis of the primary synthetic routes, providing researchers and drug development professionals with a thorough understanding of this critical pharmaceutical intermediate.

Introduction: The Strategic Importance of the this compound Scaffold

The pyrrolidine ring is a "privileged structure" in drug discovery, a recurring motif found in numerous natural products and FDA-approved pharmaceuticals.[2][3][4] Its non-planar, five-membered saturated ring system provides a three-dimensional framework that allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets like enzymes and receptors.[2]

The strategic incorporation of a fluorine atom at the para-position of the phenyl ring offers several distinct advantages in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism, particularly hydroxylation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[2]

-

Enhanced Lipophilicity: Fluorine substitution increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier, a crucial feature for CNS-acting drugs.[1]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can subtly modulate the pKa of the pyrrolidine nitrogen, influencing its binding characteristics and solubility profile.

Consequently, the this compound core is a highly sought-after scaffold in the development of novel therapeutics for neurological disorders, cancer, and inflammatory conditions.[1][5]

The Evolution of Synthetic Strategies

The synthesis of this compound has evolved significantly, driven by the pharmaceutical industry's demand for enantiomerically pure compounds. Methodologies can be broadly categorized into achiral (racemic) and asymmetric approaches.

Foundational Achiral (Racemic) Syntheses

Early and scalable approaches to 3-arylpyrrolidines often focused on constructing the racemic scaffold through robust, high-yielding reactions. A common and illustrative strategy involves a Michael addition followed by reductive cyclization.

This pathway begins with the conjugate addition of a nitromethane equivalent to a cinnamate derivative, followed by the reduction of both the nitro group and the ester, and subsequent intramolecular cyclization to form the pyrrolidine ring. While effective for producing the racemic compound, this method is inefficient as it necessitates a subsequent, often difficult, chiral resolution step to isolate the desired enantiomer for pharmaceutical use.

Caption: A generalized workflow for the racemic synthesis of 3-arylpyrrolidines.

Asymmetric Syntheses: The Pursuit of Enantiopurity

For therapeutic applications, controlling the absolute stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Asymmetric synthesis of this compound is primarily achieved through two sophisticated strategies: chiral pool synthesis and catalytic asymmetric synthesis.

This strategy leverages naturally occurring, enantiomerically pure starting materials. L-Proline, 4-hydroxyproline, and L-tartaric acid are common starting points for constructing chiral pyrrolidine derivatives.[3][6] For example, a synthetic route starting from L-(+)-tartaric acid can establish the desired stereochemistry early in the sequence, which is then carried through a series of transformations to yield the final product.

Exemplary Protocol: Synthesis from L-Tartaric Acid Derivative A route has been developed for a related compound, 3,3-difluoropyrrolidin-4-ol, where the chirality is derived from L-(+)-tartaric acid.[6] A similar conceptual approach can be adapted. The core principle involves transforming the C2-symmetric diol of a tartrate derivative into the pyrrolidine ring, with the stereocenters of the tartaric acid dictating the final stereochemistry. While reliable, these multi-step sequences can be lengthy and less convergent than catalytic methods.

Catalytic asymmetric methods represent the state-of-the-art, offering high efficiency and enantioselectivity in fewer steps. The most powerful of these is the metal-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.[4][7]

In this approach, an iminoester (derived from an amino acid like glycine) is deprotonated in the presence of a chiral metal catalyst (commonly using silver or copper) to form a metal-bound azomethine ylide.[7][8] This reactive dipole then undergoes a [3+2] cycloaddition with a dipolarophile, such as 1-fluoro-4-(vinyl)benzene. The chiral ligand coordinated to the metal catalyst directs the facial approach of the reactants, thereby inducing high stereoselectivity in the resulting pyrrolidine ring.

Caption: Workflow for catalytic asymmetric synthesis of 3-arylpyrrolidines.

This method is highly versatile and provides access to either enantiomer of the final product simply by selecting the appropriate enantiomer of the chiral ligand.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as scale, cost, required enantiopurity, and available expertise.

| Feature | Racemic Synthesis (e.g., Michael Addition) | Chiral Pool Synthesis | Catalytic Asymmetric Synthesis |

| Stereocontrol | None; produces a 1:1 racemic mixture. | Excellent; derived from starting material. | Excellent; controlled by the chiral catalyst. |

| Efficiency | Often high-yielding but requires resolution. | Can be lengthy (many steps). | Highly efficient and convergent. |

| Flexibility | High. | Limited by the availability of chiral starting materials. | Highly flexible; access to either enantiomer. |

| Scalability | Generally good. | Can be challenging due to the number of steps. | Can be excellent, but catalyst cost may be a factor. |

| Key Advantage | Low initial cost, simple reagents. | Guaranteed absolute stereochemistry. | High enantioselectivity in a single step. |

| Key Disadvantage | Costly and inefficient resolution step. | Long synthetic sequence, low overall yield. | Development and cost of the chiral catalyst. |

Detailed Experimental Protocols

The following protocols are representative of the methodologies discussed. Chemists should always first consult the primary literature and perform appropriate risk assessments.

Protocol 1: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

(Adapted from methodologies for synthesizing chiral pyrrolidines via Ag(I) catalysis)[8]

Step 1: In Situ Generation of the Azomethine Ylide and Cycloaddition

-

To a flame-dried, argon-purged flask, add the chiral phosphine ligand (e.g., a derivative of SEGPHOS, 1.1 mol%) and silver acetate (AgOAc, 1.0 mol%).

-

Add anhydrous solvent (e.g., Toluene) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Cool the mixture to the reaction temperature (e.g., 0 °C).

-

Add the N-benzylidene-glycine methyl ester (1.0 equiv.), 1-fluoro-4-vinylbenzene (1.2 equiv.), and a mild base (e.g., diisopropylethylamine, 1.1 equiv.).

-

Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting imine is consumed (typically 12-24 hours).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched polysubstituted pyrrolidine intermediate.

Step 2: Deprotection to Yield the Final Product

-

Dissolve the purified pyrrolidine intermediate from Step 1 in a suitable solvent (e.g., methanol).

-

Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenolysis (H₂ balloon or Parr shaker) to remove the N-benzyl group.

-

Follow the reaction by TLC/LC-MS. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

The resulting product can then be subjected to decarboxylation if necessary, often via saponification followed by acidic workup and heating, to yield the final this compound.

Conclusion and Future Outlook

The synthetic journey of this compound mirrors the broader advancements in synthetic organic chemistry—from classical, brute-force methods to elegant and efficient catalytic solutions. The development of robust catalytic asymmetric syntheses has been a game-changer, enabling the large-scale production of this key building block with high enantiopurity.[9][10] Future research will likely focus on further refining these catalytic systems to use more earth-abundant metals, reduce catalyst loadings, and expand the substrate scope to create even more complex and diverse pyrrolidine-based structures for the next generation of therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 144620-11-1 | Benchchem [benchchem.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A [organic-chemistry.org]

- 9. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-Fluorophenyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)pyrrolidine, a key building block in modern medicinal chemistry. The document delves into its synthesis, including established methodologies and considerations for stereochemical control. It further details its physicochemical properties, analytical characterization techniques, and core applications in drug discovery, with a particular focus on its role as a scaffold for developing central nervous system (CNS) agents, notably as a dopamine transporter (DAT) inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile heterocyclic compound.

Introduction: The Significance of the 3-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its five-membered saturated structure offers a three-dimensional geometry that is highly effective for exploring chemical space and interacting with biological targets.[2] The introduction of an aryl group at the 3-position, as seen in this compound, creates a versatile intermediate with significant potential for developing novel therapeutics.

The 4-fluorophenyl moiety is particularly noteworthy. The fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate pKa, all of which can positively impact a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] This strategic fluorination, combined with the pyrrolidine core, makes this compound an attractive starting point for synthesizing compounds targeting a range of biological entities, especially those within the central nervous system.[3] Its utility has been explored in the development of agents for neurological disorders, cancer, and infectious diseases.[3][4]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Core Data

| Property | Value | Source |

| CAS Number | 144620-11-1 | [3] |

| Molecular Formula | C₁₀H₁₂FN | [3] |

| Molecular Weight | 165.21 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | ≥ 95% (by NMR) | [3] |

| Storage | Store at 0-8 °C | [3] |

Predicted Physicochemical Parameters

| Property | Predicted Value | Source |

| Boiling Point | 254.7 ± 23.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.539 | [5] |

| Flash Point | 107.8 ± 22.6 °C | [5] |

| LogP | 2.49 | [5] |

Synthesis of this compound

The synthesis of 3-arylpyrrolidines can be approached through various strategies, including the functionalization of a pre-existing pyrrolidine ring or the construction of the ring through cyclization reactions.[6] A common and effective method involves a multi-step sequence starting from commercially available precursors.

General Synthetic Workflow

A logical and adaptable synthetic route to this compound can be conceptualized by starting with a protected 3-hydroxypyrrolidine. This approach allows for controlled chemical transformations and purification of intermediates. The workflow involves the activation of the hydroxyl group, its displacement with a fluoride-containing nucleophile (or a precursor that can be converted to the desired aryl group), and subsequent deprotection.

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol is a representative, multi-step procedure adapted from established methods for the synthesis of related pyrrolidine derivatives.[4] This protocol starts from N-Boc-3-hydroxypyrrolidine, a readily available starting material.

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine

-

To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-(methylsulfonyloxy)pyrrolidine, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-azidopyrrolidine (A key intermediate for many functionalizations)

This step illustrates a common strategy for introducing a functional group that can be further elaborated.

-

Dissolve the crude mesylate from Step 1 (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 2.5 eq) to the solution.[4]

-

Heat the reaction mixture to 80 °C and stir for 3-5 hours.[4]

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous phase with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-3-azidopyrrolidine.

Step 3 & 4: Reduction and Arylation (Conceptual)

The azide can be reduced to the corresponding amine, which can then be coupled with a suitable 4-fluorophenyl precursor. Alternatively, more direct methods such as Suzuki-Miyaura coupling of a trifluoroborate derivative can be employed to introduce the aryl group.[4] The final step involves the removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent.

Pharmacological Significance and Applications

This compound is a cornerstone for the development of compounds targeting the central nervous system. Its structural features are particularly suited for interaction with monoamine transporters.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thus regulating dopaminergic neurotransmission.[7] Inhibitors of DAT increase extracellular dopamine levels and are used to treat conditions like ADHD and narcolepsy.[8] However, many potent DAT inhibitors, such as cocaine, have a high potential for abuse.[8]

The 3-arylpyrrolidine scaffold is a key component in a class of DAT inhibitors. While specific Ki or IC₅₀ values for this compound itself are not prominently reported in readily accessible literature, numerous derivatives built upon this core have been synthesized and evaluated. For instance, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have shown potent and selective inhibition of DAT and the norepinephrine transporter (NET).[9] The affinity of these compounds is highly dependent on the nature and position of substituents on both the phenyl and pyrrolidine rings.

Structure-Activity Relationships (SAR)

Research on related compounds provides valuable insights into the SAR of this class of molecules:

-

Stereochemistry: The stereochemistry of the pyrrolidine ring is often crucial for biological activity. Enantiomers can exhibit significantly different potencies and selectivities for their targets.

-

N-Substitution: The nitrogen atom of the pyrrolidine ring is a common point for modification. N-alkylation or N-acylation can profoundly influence a compound's affinity and functional activity at various receptors and transporters.

-

Aryl Substituents: The nature and position of substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule, impacting its binding to the target protein.

Broader Therapeutic Potential

Beyond DAT inhibition, the this compound scaffold has been incorporated into molecules with a wide range of biological activities, including:

-

Anticonvulsants: Derivatives have been synthesized and tested in models of epilepsy.[2]

-

RORγt Inverse Agonists: A novel series of cis-3,4-diphenylpyrrolidines, which includes the 3-(4-fluorophenyl) moiety, were designed as potent inverse agonists of the RORγt nuclear receptor, a target for autoimmune diseases.[10]

Analytical and Quality Control Methods

Robust analytical methods are essential for ensuring the purity and identity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method can be developed for purity assessment and quantification.

Exemplary HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid or Phosphate Buffer |

| Gradient | A suitable gradient from ~20% A to 95% A over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation and confirmation.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: Multiplets in the range of δ 7.0-7.4 ppm, showing characteristic splitting patterns for a 1,4-disubstituted benzene ring.

-

Pyrrolidine Protons: A series of multiplets between δ 1.5-3.5 ppm. The proton at C3 (methine proton) will be coupled to the adjacent methylene protons at C2 and C4.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Aromatic Carbons: Signals between δ 115-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

-

Pyrrolidine Carbons: Signals in the aliphatic region, typically between δ 30-60 ppm.

Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, would be required for unambiguous assignment of all proton and carbon signals.[3]

Conclusion and Future Outlook

This compound is a high-value chemical intermediate with proven utility in drug discovery and development. Its unique combination of a conformationally constrained heterocyclic core and a strategically fluorinated aromatic ring provides a robust platform for generating novel bioactive molecules. The primary application of this scaffold lies in the development of CNS-active agents, particularly those modulating dopamine transporter activity. Future research will likely focus on the enantioselective synthesis of more complex derivatives and the exploration of their therapeutic potential in a wider range of diseases, leveraging the favorable physicochemical properties imparted by this versatile building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01967A [pubs.rsc.org]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. kirj.ee [kirj.ee]

- 8. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iosrjournals.org [iosrjournals.org]

Unlocking the Therapeutic Potential of 3-(4-Fluorophenyl)pyrrolidine Derivatives: A Guide to Key Molecular Targets

An In-depth Technical Guide

Introduction: The Strategic Value of the 3-(4-Fluorophenyl)pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, prized for its structural and functional versatility.[1][2] Its non-planar, three-dimensional character allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems, a critical advantage in designing highly specific and potent therapeutic agents.[1] When substituted with a 4-fluorophenyl group at the 3-position, the resulting this compound core gains unique physicochemical properties. The fluorination strategically enhances lipophilicity, which can improve crucial pharmacokinetic parameters such as bioavailability and metabolic stability.[3] This scaffold serves as a foundational building block for a diverse range of bioactive molecules, with significant research efforts focused on neurological disorders, oncology, and inflammatory diseases.[3][4]

This guide provides an in-depth exploration of the key molecular targets of this compound derivatives, synthesizing technical data with field-proven insights. We will dissect the causal relationships behind experimental designs, present validated protocols, and illuminate the signaling pathways through which these compounds exert their therapeutic effects.

Part 1: Central Nervous System (CNS) Targets: Modulating Neurotransmission and Neuroprotection

The this compound scaffold is a cornerstone in the development of novel CNS-active agents, demonstrating precise interactions with critical regulators of neural function.[3]

Monoamine Transporters (DAT, NET, SERT)

Scientific Rationale: The monoamine hypothesis posits that imbalances in neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT) are central to the pathophysiology of major depressive disorder, ADHD, and Parkinson's disease.[5][6] The primary mechanism for clearing these neurotransmitters from the synaptic cleft is reuptake via their respective transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] Inhibition of these transporters increases the synaptic concentration and duration of action of monoamines, thereby restoring normal neurotransmission.[8] Pyrrolidine-based structures serve as conformationally constrained bioisosteres of the flexible amine-and-aryl pharmacophore common to many monoamine reuptake inhibitors.[8]

Mechanism of Action: this compound derivatives act as competitive inhibitors at the substrate-binding site of monoamine transporters. This blockade prevents the re-internalization of neurotransmitters from the synapse into the presynaptic neuron, leading to elevated extracellular levels. Many derivatives exhibit a preference for DAT and NET over SERT, classifying them as dopamine-norepinephrine reuptake inhibitors (DNRIs).[7] This dual action is sought after, as dopamine modulation is linked to motivation and reward, while norepinephrine influences alertness and attention.[9]

Illustrative Data: Research into pyrovalerone analogs, which share the core aminophenone structure, highlights the potency of this class. The data below showcases the inhibitory activity of representative compounds.

| Compound | Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

| (2S)-Pyrovalerone | DAT | 18.1 | 16.3 |

| NET | 114 | 54.1 | |

| SERT | 3380 | >10,000 | |

| 3,4-dichlorophenyl analog (4u) | DAT | 11.5 | - |

| NET | 37.8 | - | |

| SERT | 1340 | - | |

| Data synthesized from Rothman et al. (2005).[7] |

Experimental Workflow: Assessing Transporter Inhibition

The evaluation of a compound's activity on monoamine transporters follows a logical progression from determining binding affinity to assessing functional inhibition of neurotransmitter uptake.

Caption: Workflow for characterizing monoamine transporter inhibitors.

Detailed Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine a compound's affinity (Kᵢ) for DAT using synaptosomes prepared from rat striatum.

-

Preparation of Synaptosomes:

-

Homogenize fresh rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine in order:

-

Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compound at various concentrations (e.g., 0.1 nM to 10 µM).

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT) at a final concentration equal to its Kₑ value (approx. 2-5 nM).

-

Synaptosome preparation (50-100 µg of protein per well).

-

-

Controls:

-

Total Binding: All components except the test compound.

-

Non-specific Binding (NSB): All components plus a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909) to saturate all specific binding sites.

-

-

-

Incubation and Harvesting:

-

Incubate the plate for 60-90 minutes at 4°C with gentle agitation.

-

Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Wash the filters three times with ice-cold assay buffer to remove residual unbound radioligand.

-

-

Quantification and Analysis:

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

N-Methyl-D-Aspartate (NMDA) Receptors